(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)acrylamide
Description
This compound is a structurally complex acrylamide derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety, a benzofuran-substituted isoxazole, and a (Z)-configured acrylamide backbone. Its synthesis typically involves coupling (Z)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid with an isoxazole-methylamine intermediate via peptide coupling reagents such as HATU (). The compound’s stereochemistry (Z-configuration) is critical for its bioactivity, as geometric isomerism in acrylamides often influences receptor binding and pharmacokinetics.
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c25-22(8-6-14-5-7-18-19(9-14)27-13-26-18)23-12-16-11-21(29-24-16)20-10-15-3-1-2-4-17(15)28-20/h1-11H,12-13H2,(H,23,25)/b8-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFHSOAIOZCLGL-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NOC(=C3)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NOC(=C3)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Weight: 362.37 g/mol
CAS Number: Not explicitly provided in available literature.
Research has demonstrated that this compound exhibits multiple mechanisms of action, including:
- Inhibition of Tumor Cell Proliferation: The compound has been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest.
- Histone Deacetylase (HDAC) Inhibition: Preliminary studies indicate that it may act as an HDAC inhibitor, which is critical for regulating gene expression involved in cell growth and survival.
Antiproliferative Activity
A study evaluated the antiproliferative effects of the compound against several human cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 4.6 | Induction of apoptosis |
| MDA-MB-231 | 4.5 | Cell cycle arrest |
| A549 | 180 | Apoptotic pathway activation |
| HT-29 | 3100 | Resistance observed |
| MCF-7 | 370 | Moderate sensitivity |
*IC50 values represent the concentration required to inhibit 50% of cell proliferation and were determined from dose-response curves across three independent experiments .
HDAC Inhibition
The compound demonstrated moderate HDAC inhibitory activity, with residual activity ranging from 40% to 75% in various assays. Notably, compounds exhibiting significant acetylation of histone H3 were identified as promising candidates for further development as dual inhibitors targeting both tubulin and HDAC pathways .
Case Studies
-
Case Study on HeLa Cells:
- The compound was tested on HeLa cells, where it exhibited an IC50 value of 4.6 µM. This suggests a potent antiproliferative effect that may be attributed to its ability to induce apoptosis through the mitochondrial pathway.
- Combination Therapy:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in the aromatic substituents, backbone stereochemistry, or heterocyclic systems. Key comparisons include:
Key Observations :
- Stereochemistry : The (Z)-configuration in acrylamides is less common than (E)-isomers in bioactive compounds. For example, (E)-isomers of benzo[d][1,3]dioxole acrylamides show stronger auxin-like activity in plant models .
- Substituent Flexibility : Compounds with bulkier substituents (e.g., benzofuran-isoxazole) exhibit reduced solubility but increased membrane permeability, as seen in benzimidazole derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
